Fluoroiodomethane
CAS No.: 373-53-5
Cat. No.: VC2369386
Molecular Formula: CH2FI
Molecular Weight: 159.929 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 373-53-5 |
---|---|
Molecular Formula | CH2FI |
Molecular Weight | 159.929 g/mol |
IUPAC Name | fluoro(iodo)methane |
Standard InChI | InChI=1S/CH2FI/c2-1-3/h1H2 |
Standard InChI Key | XGVXNTVBGYLJIR-UHFFFAOYSA-N |
SMILES | C(F)I |
Canonical SMILES | C(F)I |
Boiling Point | 53.4 °C |
Introduction
Basic Identification and Properties
Fluoroiodomethane, also known as fluoromethyl iodide or iodofluoromethane, is a clear liquid compound with significant utility in organic synthesis. It serves as an important fluoromethylating agent with distinct advantages over related compounds.
Identification Parameters
Fluoroiodomethane is uniquely identified by several chemical identifiers that allow for precise recognition in chemical databases and literature.
Parameter | Value |
---|---|
CAS Number | 373-53-5 |
Molecular Formula | CH₂FI |
Molecular Weight | 159.93 g/mol |
SMILES | C(F)I |
InChI | InChI=1S/CH2FI/c2-1-3/h1H2 |
InChIKey | XGVXNTVBGYLJIR-UHFFFAOYSA-N |
The compound is also known by several synonyms including fluoromethyl iodide, fluor(iod)methan, fluoro-iodo-methane, and methane, fluoroiodo- .
Physical Properties
Fluoroiodomethane possesses distinct physical characteristics that make it particularly useful for laboratory applications compared to gaseous alternatives.
Physical Property | Value |
---|---|
Physical State | Clear liquid |
Color | Colorless to light yellow |
Boiling Point | 53.4°C |
Density | 2.366 g/cm³ (20°C) |
Refractive Index | 1.491 (589.3 nm, 20°C) |
Stability | Volatile |
The liquid state of fluoroiodomethane at room temperature (boiling point 53.4°C) offers significant handling advantages over gaseous alternatives like chlorofluoromethane (Freon 31, bp -9.1°C) . This physical property allows for more precise measurements and easier manipulations in laboratory settings, which has contributed to its growing popularity in synthetic applications .
Chemical Properties and Reactivity
The chemical behavior of fluoroiodomethane is dominated by the differential reactivity of its carbon-halogen bonds, which enables selective chemical transformations.
Bond Characteristics
The compound features two carbon-halogen bonds with significantly different bond dissociation energies (BDE):
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C-I bond: 233 kJ mol⁻¹
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C-F bond: 460 kJ mol⁻¹
Synthesis Methods
Several synthetic routes have been developed for producing fluoroiodomethane, with the most common approach utilizing halogen exchange reactions.
Synthesis from Chlorofluoromethane
The most documented synthesis method involves the conversion of chlorofluoromethane (CH₂FCl) to fluoroiodomethane using sodium iodide in acetone. This reaction proceeds through a nucleophilic substitution mechanism, where the iodide replaces the chlorine atom .
The general procedure involves:
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Introducing CH₂FCl gas into acetone
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Adding sodium iodide (NaI)
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Heating the mixture at 50°C for 72 hours
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Processing the reaction mixture through aqueous workup
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Washing with saturated Na₂SO₃ solution followed by water
This method typically yields a colorless transparent liquid that can be used directly without further purification for most applications . The reaction leverages the superior nucleophilicity of iodide compared to chloride, facilitating the halogen exchange process.
Applications and Uses
Fluoroiodomethane has found diverse applications across multiple fields of chemistry, with particular importance in pharmaceutical development and organic synthesis.
Pharmaceutical Applications
Fluoroiodomethane serves as an important raw material for various pharmaceutical compounds, including:
These pharmaceuticals are widely used as corticosteroids for treating inflammatory and allergic conditions, highlighting the compound's significance in medicinal chemistry.
Radiopharmaceutical Precursor
The compound functions as a synthetic precursor for the fluoromethylation of radiopharmaceuticals, contributing to advances in nuclear medicine and diagnostic imaging . This application takes advantage of the compound's ability to transfer the fluoromethyl group under mild conditions.
Environmental Considerations
Fluoroiodomethane represents a non-ozone-depleting alternative to chlorofluorocarbons (CFCs) and hydrobromofluorocarbons (HBFCs) that were historically used in various applications . This environmental advantage has increased interest in the compound as regulatory restrictions on ozone-depleting substances have tightened globally.
Synthetic Applications
Recent research has demonstrated fluoroiodomethane's utility in various synthetic transformations:
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Electrophilic monofluoromethylation of heteroatom-centered nucleophiles under mild basic conditions
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Cu-catalyzed borylfluoromethylation of olefins
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Fluorocyclopropanations
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C-selective monofluoromethylation of β-ketoesters
The compound has shown particular effectiveness in transferring the CH₂F unit to various nucleophiles including nitrogen-containing heterocycles found in medicinal compounds. Examples include selective fluoromethylation of theophylline, cimetidine, phenytoin, imidazole, indazole, and phthalimide .
Advantages Over Alternative Reagents
Fluoroiodomethane offers several significant advantages over other fluoromethylating agents, particularly gaseous chlorofluoromethane (Freon 31).
Physical State Advantages
The liquid state of fluoroiodomethane (boiling point 53.4°C) provides substantial practical benefits compared to gaseous alternatives:
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More precise measurement capabilities
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Easier handling in laboratory settings
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Reduced safety concerns associated with pressurized gases
Reactivity Profile
When compared to bromofluoromethane, fluoroiodomethane demonstrates:
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Higher activity in substitution reactions
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Lower vapor pressure
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Room temperature usability
These characteristics have led to its increasing adoption in both research and industrial settings, particularly for reactions requiring precise control and mild conditions.
Recent Research Developments
Recent studies have expanded the utility of fluoroiodomethane in organic synthesis, demonstrating its versatility in creating fluorine-containing compounds.
Nucleophilic Substitution Applications
Research has shown that fluoroiodomethane can effectively transfer the fluoromethyl fragment to various nucleophiles under mild basic conditions. This approach has been successfully applied to:
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Oxygen-centered nucleophiles (alcohols, phenols, carboxylic acids)
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Sulfur-centered nucleophiles (thiols)
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Nitrogen-centered nucleophiles (amines, heterocyclic compounds)
Of particular significance, these reactions proceed with complete retention of stereochemical information in optically active drugs, allowing for the selective modification of pharmaceutically relevant compounds without compromising their stereochemical integrity .
Complex Transformations
Beyond simple substitution reactions, fluoroiodomethane has demonstrated utility in more complex transformations. For example:
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Bis-derivatization of difunctional substrates
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Formation of bicyclic lactones through tandem fluoromethylation-cyclization sequences
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Selective monofluoromethylation in the presence of other reactive functional groups
These capabilities highlight the compound's potential for generating structurally diverse fluorinated compounds from common chemical scaffolds.
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